O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol

Vue d'ensemble

Description

O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol is a synthetic derivative of retinol, commonly used in biochemical research. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group and a didehydro retinol backbone. The compound is primarily utilized for its stability and reactivity in various chemical and biological applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol typically involves the protection of retinol with a TBDMS group. The process begins with the reaction of retinol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .

Analyse Des Réactions Chimiques

Types of Reactions

O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert it back to retinol or other reduced forms.

Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve fluoride sources like tetrabutylammonium fluoride (TBAF) to remove the TBDMS group.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of retinol, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol is widely used in scientific research due to its stability and reactivity. Some of its applications include:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Employed in studies of retinoid metabolism and function.

Medicine: Investigated for its potential therapeutic effects and as a model compound for drug development.

Industry: Utilized in the production of high-value chemicals and materials.

Mécanisme D'action

The mechanism of action of O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol involves its interaction with specific molecular targets and pathways. The TBDMS group provides stability, allowing the compound to participate in various biochemical reactions without rapid degradation. The didehydro retinol backbone interacts with retinoid receptors and enzymes, influencing cellular processes such as gene expression and cell differentiation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Retinol: The parent compound, less stable but more biologically active.

Retinal: An oxidized form of retinol, involved in vision.

Retinoic Acid: A metabolite of retinol, crucial for gene regulation.

Uniqueness

O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol is unique due to its enhanced stability provided by the TBDMS group, making it suitable for various synthetic and research applications where other retinoids may be too reactive or unstable .

Activité Biologique

O-tert-Butyldimethylsilyl 11,12-Didehydro Retinol is a derivative of retinol that has garnered attention due to its potential biological activities. This compound is part of the retinoid family, which plays crucial roles in various physiological processes, including vision, immune function, and cellular differentiation. This article explores the biological activity of this compound, highlighting its metabolic pathways, effects on skin cells, and comparative efficacy with other retinoids.

Chemical Structure and Properties

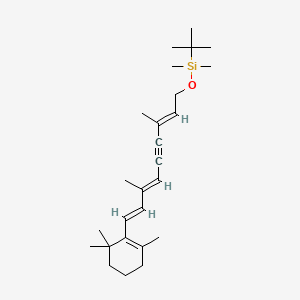

This compound is characterized by the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 286.49 g/mol

- CAS Number : 71314401

The silyl group enhances the stability and lipophilicity of the compound, which may influence its absorption and bioactivity in biological systems.

Metabolism and Conversion

The biological activity of retinoids often requires metabolic conversion to active forms. This compound undergoes metabolic processes similar to those observed with all-trans retinol. Studies have shown that human keratinocytes can metabolize retinol into various active metabolites including retinoic acid, which is essential for its biological effects.

- Conversion Pathways :

- Retinol to Retinoic Acid : The conversion of retinol to all-trans retinoic acid is crucial for its biological activity. This process involves enzymatic reactions that are tightly regulated in skin cells .

- Dehydroretinol Formation : this compound can also be converted into 3,4-didehydroretinol, a metabolite that has been shown to have significant biological effects in keratinocytes .

Skin Cell Activity

Research indicates that this compound exhibits significant effects on skin cells:

- Keratinocyte Proliferation : The compound promotes keratinocyte proliferation and differentiation, essential for maintaining healthy skin .

- Gene Regulation : Similar to all-trans retinoic acid, it activates nuclear receptors that regulate gene expression involved in skin homeostasis and repair .

Comparative Efficacy

The efficacy of this compound can be compared with other retinoids:

| Compound | Biological Activity | ED50 (nM) | Mechanism of Action |

|---|---|---|---|

| All-trans Retinol | Moderate | 10 | Conversion to retinoic acid |

| All-trans Retinoic Acid | High | 1 | Direct activation of nuclear receptors |

| This compound | Moderate | TBD | Potentially similar pathway as all-trans retinol |

Case Studies

Several studies have explored the effects of this compound on human skin:

- Study on Keratinocyte Response : A study demonstrated that this compound significantly reduced type I epidermal transglutaminase levels in a dose-dependent manner, indicating its potential role in modulating skin barrier functions .

- Impact on Cell Differentiation : Another investigation highlighted that the compound enhanced the expression of genes associated with keratinocyte differentiation and lipid metabolism .

Propriétés

IUPAC Name |

tert-butyl-[(2E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6,8-trien-4-ynoxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42OSi/c1-21(16-17-24-23(3)15-12-19-26(24,7)8)13-11-14-22(2)18-20-27-28(9,10)25(4,5)6/h13,16-18H,12,15,19-20H2,1-10H3/b17-16+,21-13+,22-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMKSMNLDOXYCJ-PMCBPKONSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC#CC(=CCO[Si](C)(C)C(C)(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C#C/C(=C/CO[Si](C)(C)C(C)(C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747261 | |

| Record name | O~15~-[tert-Butyl(dimethyl)silyl]-11,12-didehydroretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210700-51-9 | |

| Record name | O~15~-[tert-Butyl(dimethyl)silyl]-11,12-didehydroretinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.